molecular formula C21H25NO5 B2379058 Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate CAS No. 865546-42-5

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate

Cat. No.: B2379058
CAS No.: 865546-42-5
M. Wt: 371.433
InChI Key: VNSMXBQHDYTZJN-UHFFFAOYSA-N
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Description

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl benzoate.

    Coupling Reaction: The tetrahydroisoquinoline moiety is then coupled with the ethyl benzoate through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the benzoate ester.

    Ethyl 4-hydroxybenzoate: Contains the benzoate ester but lacks the tetrahydroisoquinoline moiety.

Uniqueness

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is unique due to the combination of the tetrahydroisoquinoline and benzoate ester, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.

Properties

IUPAC Name

ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-4-26-21(23)14-5-7-16(8-6-14)27-13-18-17-12-20(25-3)19(24-2)11-15(17)9-10-22-18/h5-8,11-12,18,22H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSMXBQHDYTZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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